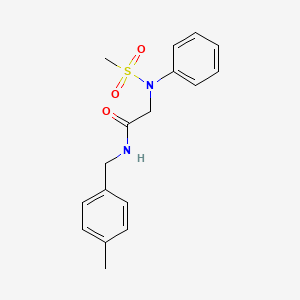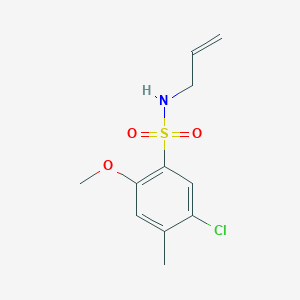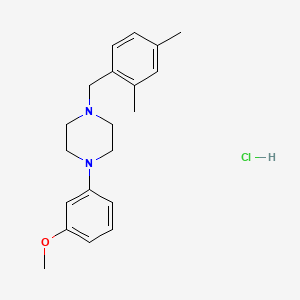
5-bromo-2-(2-furoylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(2-furoylamino)benzoic acid is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and contains a bromine atom and a furoylamino group. This compound has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of 5-bromo-2-(2-furoylamino)benzoic acid is not fully understood. However, it has been suggested that this compound may work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. This compound has also been shown to inhibit the activity of certain kinases that are involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
5-bromo-2-(2-furoylamino)benzoic acid has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been reported to enhance immune function by increasing the activity of natural killer (NK) cells and T cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-(2-furoylamino)benzoic acid in lab experiments is that it is a well-studied compound with known properties and effects. This makes it easier to design experiments and interpret the results. However, one limitation is that this compound may not be suitable for all types of experiments or cell lines. It is important to consider the specific properties and limitations of this compound when designing experiments.
Future Directions
There are several future directions for research on 5-bromo-2-(2-furoylamino)benzoic acid. One direction is to further investigate the mechanism of action of this compound and its effects on different signaling pathways. Another direction is to study the potential therapeutic applications of this compound in different diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, it would be interesting to explore the potential synergistic effects of this compound with other drugs or compounds. Overall, there is still much to be learned about the properties and potential applications of 5-bromo-2-(2-furoylamino)benzoic acid.
Synthesis Methods
The synthesis of 5-bromo-2-(2-furoylamino)benzoic acid involves the reaction of 5-bromoanthranilic acid with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white crystalline powder. This method has been reported in several research articles and is considered a reliable and efficient way to synthesize this compound.
Scientific Research Applications
5-bromo-2-(2-furoylamino)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been studied in vitro and in vivo for its effects on various cell lines and animal models. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and improve immune function.
properties
IUPAC Name |
5-bromo-2-(furan-2-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO4/c13-7-3-4-9(8(6-7)12(16)17)14-11(15)10-2-1-5-18-10/h1-6H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMRYKNRPRSVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(furan-2-carbonylamino)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4961124.png)
![3-{5-[(2,4-dichlorobenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4961134.png)
![sec-butyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4961148.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4961156.png)

![4-[4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4961173.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile](/img/structure/B4961182.png)


![N-(3-nitrophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4961212.png)
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4961231.png)
